molecular formula C26H24O12P4 B12499602 (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid

Cat. No.: B12499602
M. Wt: 652.4 g/mol
InChI Key: VQOIGCIVJVDWHV-UHFFFAOYSA-N
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Description

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid is a complex organic compound characterized by the presence of multiple phosphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the tris(4-phosphonophenyl)vinyl intermediate, which is then reacted with a phenylphosphonic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Mechanism of Action

The mechanism of action of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating the formation of complex structures and enhancing its functionality in different applications.

Comparison with Similar Compounds

Similar Compounds

    (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid: Known for its multiple phosphonic acid groups and versatile applications.

    (4-(1,2,2-Tris(4-carboxyphenyl)vinyl)phenyl)phosphonic acid: Similar structure but with carboxylic acid groups instead of phosphonic acid groups.

    (4-(1,2,2-Tris(4-sulfonylphenyl)vinyl)phenyl)phosphonic acid: Contains sulfonyl groups, offering different chemical properties and reactivity.

Uniqueness

This compound stands out due to its multiple phosphonic acid groups, which provide strong binding affinity to various targets and enhance its functionality in diverse applications. This makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C26H24O12P4

Molecular Weight

652.4 g/mol

IUPAC Name

[4-[1,2,2-tris(4-phosphonophenyl)ethenyl]phenyl]phosphonic acid

InChI

InChI=1S/C26H24O12P4/c27-39(28,29)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40(30,31)32)26(19-5-13-23(14-6-19)41(33,34)35)20-7-15-24(16-8-20)42(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)

InChI Key

VQOIGCIVJVDWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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